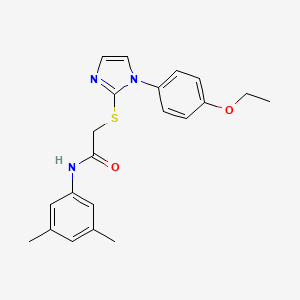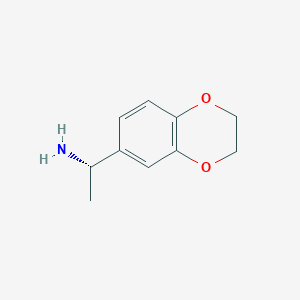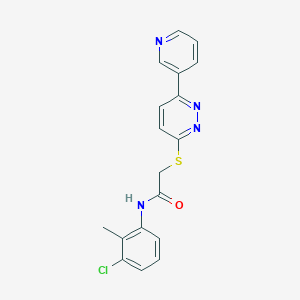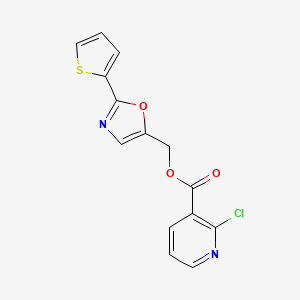![molecular formula C33H25N3O3 B2693242 (Z)-3-[3,4-bis(phenylmethoxy)phenyl]-2-cyano-N-quinolin-5-ylprop-2-enamide CAS No. 474072-60-1](/img/structure/B2693242.png)
(Z)-3-[3,4-bis(phenylmethoxy)phenyl]-2-cyano-N-quinolin-5-ylprop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-3-[3,4-bis(phenylmethoxy)phenyl]-2-cyano-N-quinolin-5-ylprop-2-enamide, commonly known as TAK-659, is a small molecule inhibitor that has shown potential in the treatment of various types of cancer, autoimmune diseases, and inflammatory disorders. This compound belongs to the class of kinase inhibitors, which are known for their ability to block the activity of specific enzymes involved in cell signaling pathways.
作用機序
The mechanism of action of TAK-659 involves the inhibition of specific kinases involved in cell signaling pathways. By blocking the activity of these enzymes, TAK-659 can disrupt the signaling pathways that are responsible for the proliferation and survival of cancer cells and immune cells. This compound has been shown to have a selective and potent inhibitory effect on BTK, ITK, and JAK3, which are known to play a key role in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
TAK-659 has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In preclinical studies, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. In addition, TAK-659 has been shown to modulate the activity of immune cells, including B cells, T cells, and natural killer cells. This compound has also been shown to reduce the production of pro-inflammatory cytokines, which are involved in the development of autoimmune diseases and inflammatory disorders.
実験室実験の利点と制限
One of the main advantages of using TAK-659 in lab experiments is its high potency and selectivity for specific kinases. This compound has been shown to have a low IC50 value, indicating that it can effectively inhibit the activity of its target enzymes at low concentrations. In addition, TAK-659 has been shown to have good pharmacokinetic properties, which make it suitable for use in animal models.
One of the limitations of using TAK-659 in lab experiments is its potential for off-target effects. While this compound has been shown to be selective for specific kinases, it may also inhibit the activity of other enzymes that are not intended targets. In addition, the use of TAK-659 may have unintended effects on other signaling pathways, which could complicate the interpretation of experimental results.
将来の方向性
There are several potential future directions for the research and development of TAK-659. One area of interest is the use of this compound in combination with other therapies, such as chemotherapy or immunotherapy, to enhance their efficacy. Another area of interest is the exploration of TAK-659 in the treatment of other diseases, such as rheumatoid arthritis, multiple sclerosis, and lupus. Finally, the development of new analogs of TAK-659 with improved pharmacokinetic properties and selectivity for specific kinases could lead to the discovery of more effective therapeutic agents.
合成法
The synthesis of TAK-659 involves a series of chemical reactions that are carried out in a laboratory setting. One of the most common methods used for the synthesis of this compound is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst. This method has been shown to be efficient and reproducible, with high yields of the desired product.
科学的研究の応用
TAK-659 has been extensively studied in preclinical and clinical trials for its potential as a therapeutic agent. In vitro studies have shown that TAK-659 is a potent inhibitor of various kinases, including BTK, ITK, and JAK3, which are involved in the regulation of immune cell signaling. This compound has also been shown to inhibit the growth of cancer cells and induce apoptosis in vitro.
特性
IUPAC Name |
(Z)-3-[3,4-bis(phenylmethoxy)phenyl]-2-cyano-N-quinolin-5-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H25N3O3/c34-21-27(33(37)36-30-15-7-14-29-28(30)13-8-18-35-29)19-26-16-17-31(38-22-24-9-3-1-4-10-24)32(20-26)39-23-25-11-5-2-6-12-25/h1-20H,22-23H2,(H,36,37)/b27-19- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFHNJYOPUCIZFV-DIBXZPPDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=C(C#N)C(=O)NC3=CC=CC4=C3C=CC=N4)OCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)/C=C(/C#N)\C(=O)NC3=CC=CC4=C3C=CC=N4)OCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(2-(Dimethylamino)ethyl)-6-methoxy-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2693165.png)

![4-chloro-5-[4-(2-hydroxyethyl)piperazin-1-yl]-2-phenylpyridazin-3(2H)-one](/img/structure/B2693167.png)
![N-(4-isopropylphenyl)-2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxamide](/img/structure/B2693169.png)
![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B2693170.png)
![Methyl 2-[({5-chloro-2-oxo-1-[4-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinyl}carbonyl)amino]benzenecarboxylate](/img/structure/B2693171.png)
![1-(4-(Allyloxy)phenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2693173.png)

![2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2693175.png)
![benzo[c][1,2,5]thiadiazol-5-yl((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2693178.png)

